



Application Notes and Protocols for Labeling Oligonucleotides with Bz-(Me)Tz-NHS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

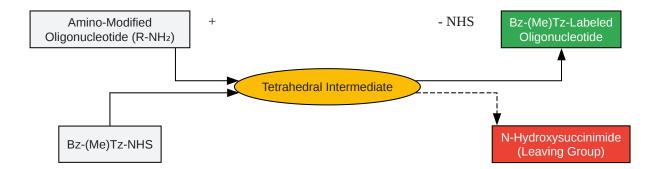
This document provides detailed application notes and protocols for the efficient labeling of amino-modified oligonucleotides with Benzyl-(Methyl)Tetrazine-NHS (**Bz-(Me)Tz-NHS**) ester. This third-generation click chemistry reagent enables the introduction of a methyltetrazine moiety onto an oligonucleotide. The tetrazine group can then participate in a bioorthogonal and copper-free click reaction with a trans-cyclooctene (TCO)-modified molecule. This powerful conjugation strategy is widely employed in various applications, including fluorescent imaging, drug delivery, and diagnostics.[1][2][3][4]

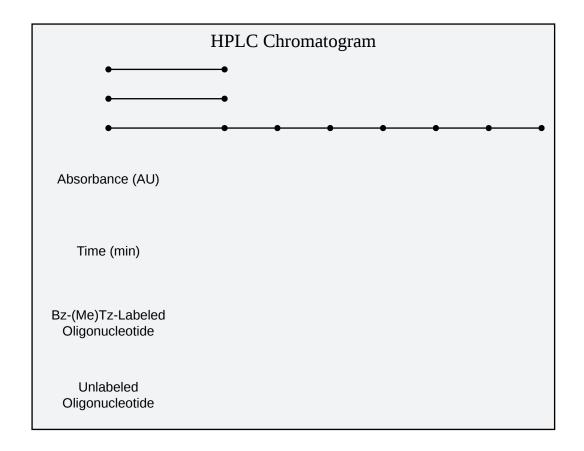
The protocol outlines the chemical reaction, provides a step-by-step guide for the labeling procedure, and details methods for the purification and characterization of the resulting tetrazine-modified oligonucleotide.

Reaction Mechanism

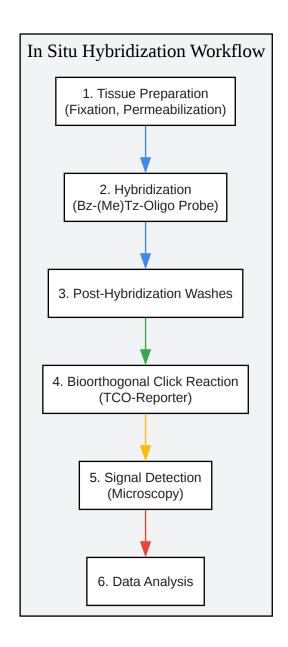
The labeling of an amino-modified oligonucleotide with **Bz-(Me)Tz-NHS** ester proceeds through a nucleophilic acyl substitution. The primary amine group on the oligonucleotide attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester, leading to the formation of a stable amide bond and the release of NHS.[5] This reaction is highly efficient and selective for primary amines at a slightly alkaline pH.











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